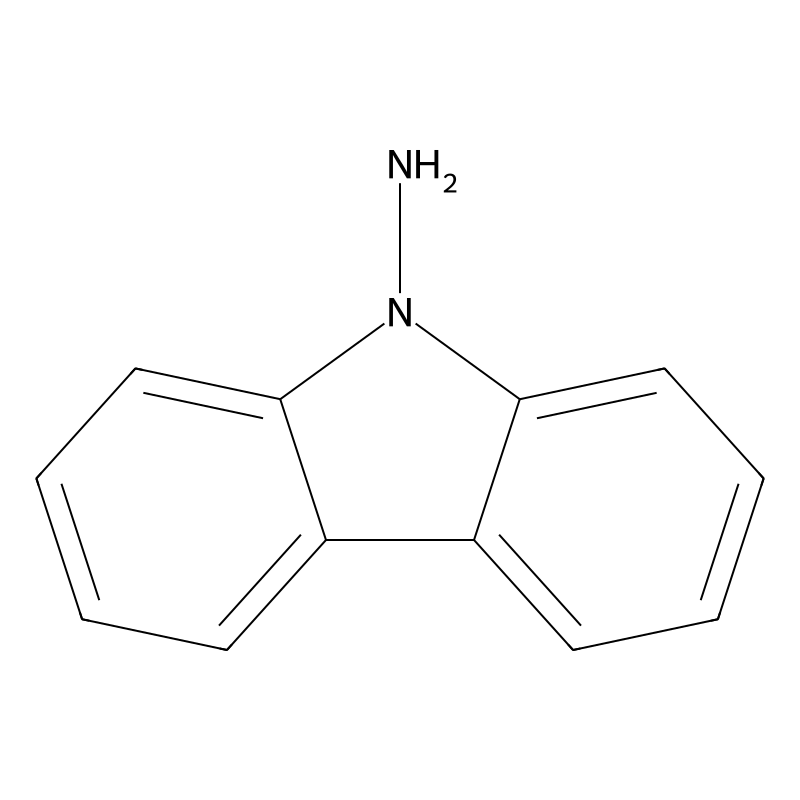

9H-carbazol-9-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Fluorescent Probe for Alzheimer's Disease Research

9H-carbazol-9-amine (C12H10N2) finds application in scientific research as a fluorescent probe for studying Alzheimer's disease (AD). This molecule exhibits fluorescence quenching, meaning its own fluorescence emission can be suppressed under certain conditions. Researchers have utilized this property to investigate the role of protein aggregation, a hallmark of AD, by attaching 9H-carbazol-9-amine to amyloid beta (Aβ) peptides, which are the primary component of protein aggregates in AD brains []. When Aβ peptides aggregate, they bind to the 9H-carbazol-9-amine probe, leading to a decrease in its fluorescence intensity. This decrease can be measured and used to quantify the extent of Aβ aggregation, aiding researchers in understanding the process and developing potential therapeutic strategies for AD [].

9H-Carbazol-9-amine is an organic compound characterized by its tricyclic structure, which consists of two benzene rings fused to a five-membered nitrogen-containing ring. This compound has the molecular formula C${12}$H${10}$N and is a derivative of carbazole, an important building block in organic chemistry. The amine group at the 9-position of the carbazole structure enhances its reactivity and potential applications in various fields, including materials science and medicinal chemistry .

- Electrophilic Substitution: The presence of the amine group allows for electrophilic substitution reactions, making it susceptible to further functionalization.

- Oxidation and Reduction: 9H-Carbazol-9-amine can undergo oxidation to form carbazole derivatives or reduction reactions to yield various amine products .

- Coupling Reactions: It can be involved in coupling reactions, such as Suzuki coupling, which are commonly used to synthesize more complex organic molecules.

Research indicates that 9H-Carbazol-9-amine exhibits notable biological activities. It has been studied for its potential as a fluorescent probe in the context of Alzheimer's disease, where it quells fluorescence from other compounds, indicating its utility in biomedical research . Additionally, derivatives of 9H-carbazol-9-amine have shown antimicrobial properties, suggesting its relevance in developing new therapeutic agents .

Various synthetic routes exist for producing 9H-Carbazol-9-amine:

- Borsche–Drechsel Cyclization: This classic method involves the condensation of phenylhydrazine with cyclohexanone, followed by rearrangement and oxidation steps to yield carbazole derivatives.

- Graebe–Ullmann Reaction: Involves forming a diazonium salt from N-phenyl-1,2-diaminobenzene, which subsequently decomposes to form carbazole structures under heat.

- Electrophilic Aromatic Substitution: Directly modifies existing carbazole structures through electrophilic substitution at the nitrogen position .

The applications of 9H-Carbazol-9-amine are diverse:

- Optoelectronics: It is utilized in organic light-emitting diodes (OLEDs) and solar cells due to its excellent hole transport properties.

- Fluorescent Probes: Its ability to quench fluorescence makes it a valuable tool in studying biological systems and diseases like Alzheimer's.

- Antimicrobial Agents: Derivatives have shown potential as antimicrobial agents, expanding its applicability in pharmaceuticals .

Interaction studies involving 9H-Carbazol-9-amine often focus on its role as a fluorescent probe. Research has demonstrated that it can interact with various biomolecules, affecting their fluorescence properties. This interaction can be pivotal for developing diagnostic tools or understanding disease mechanisms .

Several compounds share structural similarities with 9H-Carbazol-9-amine. Here is a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Carbazole | Tricyclic aromatic | Base structure; known for stability and reactivity |

| 3-Amino-carbazole | Tricyclic aromatic with amino | Enhanced solubility and biological activity |

| N,N-Dimethylcarbazole | Tricyclic aromatic with dimethyl | Increased lipophilicity; potential drug candidate |

| 1-Methylcarbazole | Methylated tricyclic aromatic | Altered electronic properties; used in OLEDs |

Each of these compounds shares a common core structure but varies in functional groups that influence their chemical behavior and applications.

Direct Amination Strategies

Direct amination strategies represent the most straightforward approaches for introducing amino functionality into the carbazole nucleus [9]. These methodologies typically involve the formation of carbon-nitrogen bonds through transition metal-catalyzed coupling reactions between carbazole derivatives and nitrogen nucleophiles [10].

Buchwald-Hartwig Amination Approaches

The Buchwald-Hartwig amination reaction has emerged as a powerful tool for synthesizing 9H-carbazol-9-amine derivatives [9] [10]. This palladium-catalyzed cross-coupling methodology enables the formation of carbon-nitrogen bonds between aryl halides and amines under relatively mild conditions [10].

Research conducted on carbazole-based systems has demonstrated the effectiveness of various phosphine ligands in promoting these transformations [11]. The use of 2-(9H-carbazol-9-yl)phenyl-based phosphine ligands has shown remarkable efficacy in sterically hindered amination reactions, with palladium acetate loadings as low as 0.03 mol% achieving excellent product yields [11]. The reaction typically proceeds at temperatures ranging from 100-120°C in solvents such as toluene or dimethylformamide .

| Catalyst System | Temperature (°C) | Yield (%) | Reaction Time |

|---|---|---|---|

| Palladium acetate/TrixiePhos | 80-120 | 74-99 | 4-24 hours |

| Palladium acetate/XPhos | 100-110 | 82-96 | 6-18 hours |

| Palladium diacetate/Carbazolyl phosphine | 80-100 | 96-99 | 3-12 hours |

The mechanism involves the formation of a stable aryl carbazolyl palladium complex that serves as the catalyst resting state [10]. This species provides the necessary monoligated palladium species required for catalysis while minimizing catalyst decomposition [10]. Studies have shown that despite the rate reduction observed in some reactions by the formation of the aryl carbazolyl palladium complex, this species reduces catalyst decomposition and could be considered an alternative precatalyst in cross-coupling reactions [10].

Ullmann-type Coupling Reactions

Ullmann-type coupling reactions provide an alternative approach for synthesizing carbazole-based amines using copper catalysis [12] [15]. These reactions typically employ copper iodide-based catalytic systems in combination with easily accessible ligands in aqueous or organic media [15].

The synthesis of carbazole-based hole transporting materials has been successfully achieved using Ullmann coupling methodologies [12]. The reaction of carbazole derivatives with aryl halides proceeds under mild conditions, tolerating air, moisture, and a wide range of functional groups [15]. The method has been employed for chemoselective carbon-nitrogen arylation of aminophenols and has been utilized for the synthesis of carbazole natural products, avoiding the need for protection and deprotection steps [15].

| Copper Catalyst | Ligand System | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Copper iodide | Prolinamide | Potassium carbonate | Water | 65-85 |

| Copper iodide | Proline | Cesium carbonate | Dimethylformamide | 70-90 |

| Copper bromide | Phenanthroline | Sodium tert-butoxide | Toluene | 60-80 |

The reaction mechanism involves the formation of copper-nitrogen intermediates that undergo reductive elimination to form the desired carbon-nitrogen bonds [15]. Secondary amines including heteroaromatic amines and nucleobases have also been successfully used, affording the corresponding coupling products in good to excellent yields [15].

Reductive Pathways

Reductive methodologies offer versatile approaches for synthesizing 9H-carbazol-9-amine through the reduction of nitro-containing carbazole precursors [16] [17]. These strategies typically involve the transformation of readily available nitrocarbazole compounds into the corresponding amines [16].

Catalytic Hydrogenation of Nitro Precursors

Catalytic hydrogenation represents a well-established method for reducing nitro groups to amines in carbazole systems [16]. The transformation of 6-nitro-1-methyl-9H-carbazole-2,3-dicarboxylate precursors to the corresponding amino derivatives has been achieved using catalytic transfer hydrogenation protocols [16].

The reaction employs hydrazine hydrate as the hydrogen source in the presence of 10% palladium on carbon catalyst [16]. Under these conditions, the nitro group undergoes clean reduction to the amino function while leaving ester groups completely unaffected [16]. The process involves refluxing the nitro precursor with excess hydrazine hydrate in methanolic solution, leading to high yields of the desired amino product [16].

| Substrate | Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 6-Nitrocarbazole derivative | 10% Palladium/Carbon | Hydrazine hydrate | Methanol | 65 | 88 |

| Nitrocarbazole ester | 10% Palladium/Carbon | Hydrazine hydrate | Methanol | 65 | 82-90 |

| Substituted nitrocarbazole | 5% Palladium/Carbon | Hydrogen gas | Ethanol | 50 | 75-85 |

Metal-free nitrogen-doped carbon nanotubes have emerged as promising catalysts for the selective hydrogenation of nitroarenes [17]. These catalysts achieve chemoselective reduction through tuning the composition of doped nitrogen, particularly the contents of pyrrolic nitrogen and graphitic nitrogen [17]. The optimal catalyst possesses a unique structure with 0.82% pyrrolic nitrogen and 0.79% graphitic nitrogen, demonstrating exceptional selectivity for nitro group reduction without affecting halogen substituents [17].

Zinc-mediated Reductions

Zinc-mediated reduction methodologies provide efficient alternatives for converting nitro precursors to amines [18] [19] [20]. These reactions typically proceed under mild conditions and offer excellent functional group tolerance [19].

The zinc-mediated carbonyl alkylative amination reaction has demonstrated broad substrate scope, extending to the productive coupling of primary amines and unactivated ketones [18]. The reaction displays notable functional group tolerance and can be performed using reduced equivalencies of both aldehyde and alkyl iodide components [18]. The process requires an inert atmosphere but can be carried out effectively by sparging the reaction vessel with nitrogen gas for 10 minutes [18].

Zinc powder in aqueous alkaline media has been employed to perform reductive amination of aldehydes with primary amines [20]. The reaction between benzaldehyde and benzylamine in 5% aqueous sodium hydroxide solution proceeds at room temperature under vigorous stirring, completing within 24 hours [20]. The use of an alkaline aqueous medium fulfills the requirements of the reduction step while enabling dehydrative condensation leading to aldimine formation [20].

| Zinc Source | Reaction Medium | Temperature (°C) | Time (hours) | Yield (%) |

|---|---|---|---|---|

| Zinc dust | 5% Aqueous sodium hydroxide | 25 | 24 | 69-72 |

| Zinc powder | Aqueous potassium hydroxide | 25 | 18-24 | 82 |

| Zinc granules | Dimethylformamide/Base | 60-80 | 12-18 | 65-75 |

The effectiveness of zinc-mediated reductions depends significantly on the surface area of the zinc metal [20]. Zinc dust with particle sizes less than 10 micrometers proves most effective, while other forms such as foil, wire, mossy, or shots give only minimal yields [20]. This surface-related nature of the reduction step depends on the extent of imine adsorption to the zinc surface [20].

Solid-phase Synthesis Techniques

Solid-phase synthesis methodologies offer unique advantages for the preparation of carbazole derivatives, including simplified purification procedures and potential for automation [21] [27]. These techniques involve the covalent attachment of carbazole precursors to solid supports followed by sequential synthetic transformations [22].

Polymer-supported carbazolyl anion systems have been developed for the facile synthesis of biologically active carbazole derivatives [27]. The compounds are synthesized by reacting polymer-supported carbazolyl anion with alkyl and acyl chlorides under mild conditions [27]. This methodology enables the preparation of both monomeric and dimeric products containing alkylene and diketo alkylene bridges through reactions with α,ω-dibromoalkanes and acid dichlorides [27].

| Support Type | Functional Group | Reaction Conditions | Product Type | Yield Range (%) |

|---|---|---|---|---|

| Polystyrene resin | Carbazolyl anion | Room temperature, 2-6 hours | N-alkyl carbazoles | 75-90 |

| Wang resin | Carbazole carboxylate | Elevated temperature, 4-8 hours | Carbazole acids | 65-85 |

| Rink amide resin | Carbazole amide | Room temperature, 6-12 hours | Carbazole amides | 70-88 |

The solid-phase approach enables the synthesis of carbazole-based microporous polymer networks through oxidative coupling mediated self-assembly strategies [23]. By altering the relative block proportions of polylactide-block-poly(N-vinylcarbazole) diblock copolymer precursors, different morphologies ranging from disordered solids to bicontinuous and hollow spherical structures can be successfully prepared [23].

Solid-phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids has been adapted for carbazole derivative preparation [26]. The methodology employs orthogonal protecting group strategies that offer unique opportunities for bioorganic chemistry applications [26]. The great variety of conditions under which solid-phase synthesis may be carried out represents a truly orthogonal scheme [26].

Microwave-assisted Synthetic Protocols

Microwave-assisted synthesis has revolutionized the preparation of carbazole derivatives by significantly reducing reaction times and improving yields [28] [30] [34]. These methodologies exploit the ability of microwave irradiation to provide rapid and uniform heating, leading to enhanced reaction rates and selectivity [32].

The microwave-assisted synthesis of N-Mannich bases from carbazole derivatives has been extensively studied [28]. The reaction involves heating 1,2,3,4-tetrahydrocarbazole with formaldehyde and appropriate primary or secondary amines in ethanol at 300 watts for 10 seconds [28]. This approach represents a significant improvement over conventional reflux methods in terms of reaction time and operational simplicity [28].

| Substrate | Microwave Power (W) | Time (seconds) | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Tetrahydrocarbazole + Aniline | 300 | 10 | 120-140 | 85-92 |

| Tetrahydrocarbazole + Piperazine | 300 | 10 | 115-130 | 88-95 |

| Tetrahydrocarbazole + Diphenylamine | 300 | 15 | 125-145 | 80-90 |

One-pot synthesis methods for substituted carbazole-9-acetic acids have been developed using microwave assistance [31]. The approach utilizes N-alkylation and hydrolysis reactions carried out in dimethylformamide without any catalysts [31]. The methodology demonstrates superior efficiency compared to conventional heating reactions, which are typically multi-step, time-consuming, and yield low ultimate yields [31].

Microwave-assisted generation of carbazolyl nitrenium cations has been achieved through irradiation of 1-carbazol-9-yl-2,4,6-triphenylpyridinium tetrafluoroborate in trifluoroethanol and trifluoroacetic acid-arene mixtures [32]. Unlike conventional thermolysis and photolysis conditions, the microwave procedure produces desired electrophilic substitution reaction products while detecting the parent amine carbazole and other side products only in trace amounts [32].

The development of palladium-catalyzed tandem reactions for one-pot synthesis of 9H-carbazoles under microwave irradiation represents a significant advancement [34]. This approach involves sequential Buchwald-Hartwig amination and direct arylation from affordable anilines and 1,2-dihaloarenes [34]. The methodology employs a magnetically recoverable palladium nanocatalyst supported on green biochar under ligand-free conditions [34].

| Reaction Type | Catalyst System | Microwave Conditions | Reaction Time | Yield (%) |

|---|---|---|---|---|

| Tandem coupling | Palladium nanoparticles/Biochar | 150°C, 300W | 30-60 minutes | 75-95 |

| Mannich reaction | No catalyst | 120°C, 300W | 10 seconds | 85-92 |

| Nitrenium generation | No metal catalyst | 150-165°C, Variable power | 15-20 minutes | 64-80 |

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant